molecular formula C24H20ClFN2O2S B2836372 N-(5-chloro-2-methoxyphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 851412-34-5

N-(5-chloro-2-methoxyphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Numéro de catalogue: B2836372
Numéro CAS: 851412-34-5
Poids moléculaire: 454.94
Clé InChI: IRDAWHDCGKEAFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-chloro-2-methoxyphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group linked via a sulfanyl bridge to a substituted indole scaffold. The indole moiety is further modified with a 3-fluorophenylmethyl group at the N1 position.

Propriétés

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O2S/c1-30-22-10-9-17(25)12-20(22)27-24(29)15-31-23-14-28(21-8-3-2-7-19(21)23)13-16-5-4-6-18(26)11-16/h2-12,14H,13,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDAWHDCGKEAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name / ID Core Structure Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 5-chloro-2-methoxyphenyl, 3-fluorophenylmethyl-indole, sulfanyl-acetamide linkage C₂₄H₁₉ClFN₂O₂S (est.) ~476.9 (est.) Chlorine, methoxy, fluorine, sulfanyl, acetamide
Compound 41 2,5-bis(trifluoromethyl)phenylsulfonyl, 4-chlorobenzoyl-indole, sulfonamide linkage C₂₆H₁₇ClF₆N₂O₅S 646.93 Trifluoromethyl, sulfonamide, chlorobenzoyl
Compound 58 5-chlorothiophen-2-ylsulfonyl, 4-chlorobenzoyl-indole, propanamide linkage C₂₄H₂₀Cl₂N₂O₅S₂ 567.46 Chlorothiophene, propanamide, chlorobenzoyl
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Triazole core, methylsulfanylbenzyl, sulfanyl-acetamide linkage C₂₅H₂₁ClN₄O₂S₂ 537.05 Triazole, methylsulfanyl, acetamide
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole core, methylsulfanyl, fluorophenyl, sulfanyl-acetamide linkage C₁₁H₁₀FN₃O₂S₃ 347.42 Thiadiazole, methylsulfanyl, fluorine

Pharmacological and Metabolic Comparisons

Selectivity for COX-2 Inhibition
  • Fluorine substitution at the 3-position may enhance binding to COX-2's hydrophobic pocket .
  • Compound 41 : Exhibits COX-2 selectivity due to the 2,5-bis(trifluoromethyl)phenylsulfonyl group, which sterically hinders COX-1 binding. However, its metabolic stability is compromised by the trifluoromethyl groups, leading to rapid clearance in vivo.
  • Compound 58 : The 5-chlorothiophene sulfonamide group improves metabolic stability but reduces COX-2 potency compared to the target compound.
Metabolic Stability
  • Target Compound: The 3-fluorophenylmethyl group likely reduces oxidative metabolism by cytochrome P450 enzymes, as fluorine substituents are known to block hydroxylation sites .
  • Compound 1 (from ) : A phenethyl amide analog of indomethacin showed poor stability due to P450-mediated oxidation. Fluorination (as in the target compound) was a successful strategy to mitigate this issue .
  • N-(4-fluorophenyl)-2-[(3-methylsulfanyl-thiadiazol-5-yl)sulfanyl]acetamide : The thiadiazole core and methylsulfanyl group enhance stability but may reduce bioavailability due to high lipophilicity.

Key Research Findings

Fluorine Substitution: Fluorine at the 3-position (target compound) or on aryl groups (e.g., ) improves metabolic stability and target selectivity compared to non-fluorinated analogs .

Sulfanyl vs.

Chlorine and Methoxy Groups : The 5-chloro-2-methoxyphenyl group (target compound) is a common pharmacophore in COX-2 inhibitors, balancing electron-withdrawing and hydrophobic effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(5-chloro-2-methoxyphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide, and how are intermediates validated?

  • Methodology : A multi-step synthesis involving nucleophilic substitution and thiol-ene coupling is commonly employed. For example, the indole core can be functionalized via alkylation using 3-fluorobenzyl bromide, followed by sulfhydryl group introduction via a Mitsunobu reaction. Intermediates are validated using ¹H/¹³C NMR to confirm regioselectivity and HPLC (≥98% purity threshold) to ensure no side-products persist .
  • Critical Parameters :

  • Temperature control (±2°C) during alkylation to avoid over-substitution.
  • Use of anhydrous solvents (e.g., THF) to prevent hydrolysis of the sulfanyl group .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C2, chloro at C5 on the phenyl ring) and indole-thioether connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 485.08 Da; observed 485.09 Da) .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry of the sulfanyl-acetamide linkage .
    • Purity Assurance : Reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s biological activity across different assays?

  • Case Study : Discrepancies in IC50 values (e.g., 1.88 µM in MCF7 vs. 49.85 µM in A549 cells) may arise from cell-specific metabolic pathways or assay conditions (e.g., serum concentration, incubation time) .
  • Methodological Adjustments :

  • Standardize assay protocols (e.g., 10% FBS, 48-hour incubation).
  • Validate target engagement using SPR (Surface Plasmon Resonance) to measure direct binding affinity to enzymes like thymidylate synthase .
    • Data Normalization : Use reference compounds (e.g., 5-fluorouracil) as internal controls to calibrate inter-assay variability .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s bioactivity?

  • Key Modifications :

  • Chloro vs. Methoxy Substitution : The 5-chloro-2-methoxyphenyl group enhances lipophilicity (logP = 3.2), improving membrane permeability compared to non-halogenated analogs (logP = 2.1) .
  • Sulfanyl Linker : Replacing the sulfanyl with sulfonyl reduces activity (IC50 increases from 1.88 µM to >50 µM), suggesting thioether flexibility is critical for target binding .
    • Comparative Data :
DerivativeSubstitutionIC50 (µM, MCF7)
Parent5-Cl, 2-OMe1.88 ± 0.11
Analog A5-Br, 2-OMe0.71
Analog B4-OMe49.85

Q. What experimental approaches are used to elucidate the compound’s mechanism of action in anticancer research?

  • Target Identification :

  • Kinase Profiling : Screen against a panel of 100+ kinases to identify off-target effects.
  • RNA-seq Analysis : Compare gene expression profiles in treated vs. untreated cells to pinpoint pathways (e.g., apoptosis, DNA repair) .
    • In Vivo Validation : Use xenograft models (e.g., nude mice with MDA-MB-231 tumors) to assess efficacy at 50 mg/kg dosing, with PET imaging monitoring tumor metabolism .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Degradation Studies :

  • pH Stability : The compound remains intact at pH 7.4 (t½ = 12 hours) but degrades rapidly at pH < 3 (t½ = 1.5 hours), necessitating enteric coating for oral delivery .
  • Metabolic Stability : Incubation with human liver microsomes shows CYP3A4-mediated oxidation of the indole ring, producing inactive metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) improves bioavailability .

Contradiction Analysis & Troubleshooting

Q. Why do computational docking predictions sometimes conflict with experimental binding data?

  • Root Causes :

  • Protein Flexibility : Static crystal structures used in docking may miss conformational changes during ligand binding.
  • Solvent Effects : Implicit solvent models in docking underestimate water-mediated hydrogen bonds critical for sulfanyl-acetamide interactions .
    • Mitigation : Use molecular dynamics simulations (100 ns trajectories) to account for protein flexibility and explicit solvent effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.